molecular formula C11H23O5P B1582350 Pentanoic acid, 2-(diethoxyphosphinyl)-, ethyl ester CAS No. 35051-49-1

Pentanoic acid, 2-(diethoxyphosphinyl)-, ethyl ester

Cat. No. B1582350
CAS RN: 35051-49-1
M. Wt: 266.27 g/mol
InChI Key: BUPVIVDUPRDDFI-UHFFFAOYSA-N
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Description

“Pentanoic acid, 2-(diethoxyphosphinyl)-, ethyl ester” is a chemical compound12. However, there is limited information available about this specific compound.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “Pentanoic acid, 2-(diethoxyphosphinyl)-, ethyl ester”.



Molecular Structure Analysis

The molecular formula of “Pentanoic acid, 2-(diethoxyphosphinyl)-, ethyl ester” is C11H23O5P2. The molecular weight is 266.27 g/mol2. However, the specific molecular structure is not provided in the search results.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “Pentanoic acid, 2-(diethoxyphosphinyl)-, ethyl ester”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Pentanoic acid, 2-(diethoxyphosphinyl)-, ethyl ester” are not provided in the search results.


Scientific Research Applications

Chromatographic Analysis Standards

The use of pentanoic acid derivatives as internal standards in gas-chromatographic analysis of acidic fermentation end-products has been evaluated. Pentanoic acid derivatives are suitable for this purpose due to their clear separation and resolution in chromatograms, facilitating accurate analysis of complex mixtures produced by microbial fermentation processes (Silva, 1995).

Synthesis of Amino Acids

Pentanoic acid derivatives have been utilized in the synthesis of specific L-form amino acids, which are constituent amino acids in toxins. This research provides insights into the synthesis and resolution processes for these amino acids, showcasing the utility of pentanoic acid derivatives in the preparation of biologically significant compounds (Shimohigashi et al., 1976).

Organic Synthesis

Research on the preparation of esters of carboxylic and phosphoric acid via quaternary phosphonium salts highlights the versatility of pentanoic acid derivatives in organic synthesis. These derivatives serve as intermediates in the synthesis of complex organic molecules, demonstrating their significance in chemical synthesis (Mitsunobu & Yamada, 1967).

Intramolecular Cyclization

The cyclization of ethyl p-azidophenyl-2-phenylalkanoates into tetrahydronaphthalene lignan esters showcases the application of pentanoic acid derivatives in the synthesis of complex organic structures. This process has implications for the development of compounds with potential therapeutic applications (Pinto et al., 2011).

Safety And Hazards

The safety data sheet for “Pentanoic acid, 2-(diethoxyphosphinyl)-, ethyl ester” is not available in the search results.


Future Directions

There is no specific information available on the future directions or potential applications of “Pentanoic acid, 2-(diethoxyphosphinyl)-, ethyl ester”.


Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, you may need to refer to specialized databases or publications.


properties

IUPAC Name

ethyl 2-diethoxyphosphorylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23O5P/c1-5-9-10(11(12)14-6-2)17(13,15-7-3)16-8-4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPVIVDUPRDDFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OCC)P(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentanoic acid, 2-(diethoxyphosphinyl)-, ethyl ester

CAS RN

35051-49-1
Record name Ethyl 2-(diethoxyphosphinyl)pentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35051-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valeric acid, 2-(diethylphosphono)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035051491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

In analogy to the procedure given in Example 3: Ethyl 2-bromovalerate was treated with triethylphosphite to give triethyl 2-phosphonovalerate as a colorless clear liquid, b.p.=95°-110° C. (0.175 mm of Hg).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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